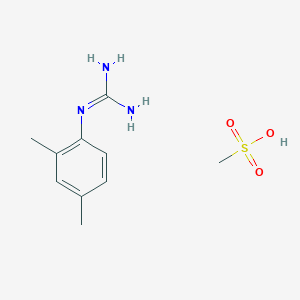
N-(2,4-dimethylphenyl)guanidine methanesulfonate
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-(2,4-dimethylphenyl)guanidine methanesulfonate typically involves the reaction of 2,4-dimethylaniline with cyanamide, followed by the addition of methanesulfonic acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
N-(2,4-dimethylphenyl)guanidine methanesulfonate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)guanidine methanesulfonate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)guanidine methanesulfonate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
N-(2,4-dimethylphenyl)guanidine methanesulfonate can be compared with other similar compounds, such as:
- N-phenylguanidine methanesulfonate
- N-(2,6-dimethylphenyl)guanidine methanesulfonate
- N-(3,4-dimethylphenyl)guanidine methanesulfonate
These compounds share similar structures but differ in the position and number of methyl groups on the phenyl ring . The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these similar compounds .
Biologische Aktivität
N-(2,4-dimethylphenyl)guanidine methanesulfonate is a compound that has garnered attention for its potential biological activities. This article explores its biological profile, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₇N₃O₃S
- Molecular Weight : Approximately 259.33 g/mol
- Functional Groups : Guanidine core, methanesulfonate group, and a 2,4-dimethylphenyl substituent.
The unique structure of this compound influences its reactivity and biological interactions. The presence of the guanidine moiety is particularly significant due to its known biological activities.
Research indicates that this compound may interact with various molecular targets in biological systems. Its mechanisms include:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, affecting biochemical pathways.
- Binding Affinity : Studies have shown that it has the potential to bind to biomolecules, influencing their activity and functionality.
1. Antimicrobial Properties
This compound has been evaluated for its antimicrobial effects. Preliminary studies suggest it exhibits activity against certain bacterial strains, although detailed IC50 values are still under investigation.
2. Cytotoxicity
Cytotoxicity assays have been conducted to assess the compound's effects on human cell lines. Results indicate moderate cytotoxicity with selectivity indexes suggesting potential therapeutic applications.
3. Interaction with Biological Targets
The compound has shown promise in binding studies with various proteins and enzymes. For instance, it demonstrates significant binding affinity towards acetylcholinesterase (AChE), which is crucial in neuropharmacology .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against specific bacterial strains | |
| Cytotoxicity | Moderate effects on human cell lines | |
| Enzyme Inhibition | Potential AChE inhibitor |
Case Study: Enzyme Interaction
A study highlighted the interaction between this compound and AChE. The compound was found to inhibit AChE with an IC50 value indicative of its potential as a therapeutic agent in treating conditions like Alzheimer's disease .
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)guanidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.CH4O3S/c1-6-3-4-8(7(2)5-6)12-9(10)11;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIBVUZLKZEIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(N)N)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















